1-(Chloroamino)acetone
Description
1-Chloro-2-propanone, commonly known as chloroacetone (CAS 78-95-5), is a chlorinated derivative of acetone. Its molecular formula is C₃H₅ClO, with a molecular weight of 92.52 g/mol. Chloroacetone is a colorless to pale yellow liquid with a pungent odor and is highly reactive due to the presence of both a ketone group and a chlorine atom .
Properties
CAS No. |
71501-36-5 |
|---|---|
Molecular Formula |
C3H6ClNO |
Molecular Weight |
107.54 g/mol |
IUPAC Name |
1-(chloroamino)propan-2-one |
InChI |
InChI=1S/C3H6ClNO/c1-3(6)2-5-4/h5H,2H2,1H3 |
InChI Key |
ZKOVFYBOFORKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloroamino)acetone can be synthesized through the reaction of chloroacetone with ammonia. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CH}_3\text{COCH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{CH}_3\text{COCH}_2\text{NH}_2\text{Cl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include additional purification steps such as distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroamino)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines, alcohols.
Substitution: Azides, cyanides.
Scientific Research Applications
1-(Chloroamino)acetone is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Chloroamino)acetone involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Key Properties:
- Boiling Point : ~119–120°C
- Density : 1.15 g/cm³
- Solubility: Miscible with organic solvents like ethanol and ether; slightly soluble in water .
- Hazards : Toxic upon inhalation, skin contact, or ingestion; causes severe irritation and lacrimation .
Chloroacetone is primarily used as an intermediate in organic synthesis, including the production of pharmaceuticals, agrochemicals, and dyes .
Comparison with Similar Compounds
Sodium Chloroacetate (C₂H₃ClO₂·Na)
Molecular Weight : 136.48 g/mol .
Physical Properties :
- White crystalline solid.
- Soluble in water and polar solvents.
Key Differences :
- Reactivity : Sodium chloroacetate, a sodium salt, is less volatile and more stable than chloroacetone. It is used as a precursor in herbicides and surfactants .
- Safety : Requires stringent handling (e.g., eye flushing for 10–15 minutes upon exposure) due to its corrosive nature .
| Property | Chloroacetone | Sodium Chloroacetate |
|---|---|---|
| State at RT | Liquid | Solid |
| Boiling Point (°C) | 119–120 | Decomposes |
| Primary Use | Organic synthesis | Herbicide production |
Acetone (C₃H₆O)
Molecular Weight : 58.08 g/mol .
Physical Properties :
- Boiling Point: 56°C
- Density: 0.79 g/cm³
- High miscibility with water and organic solvents.
Key Differences :
- Chlorination: Chloroacetone’s chlorine atom increases toxicity and reactivity compared to non-halogenated acetone.
- Applications : Acetone is a widely used solvent in laboratories and industry, whereas chloroacetone’s applications are niche (e.g., tear gas production historically) .
| Property | Chloroacetone | Acetone |
|---|---|---|
| Toxicity | High | Low |
| Volatility | Moderate | High |
| Regulatory Status | Restricted use | General use |
Imidazolyl-Substituted Acetones
Examples include:
Key Differences :
- Structure : Imidazole rings introduce nitrogen-based reactivity, enabling applications in antifungal and antibacterial agents.
- Stability : Hydrogen bonding in imidazolyl derivatives (e.g., C–H⋯N interactions) enhances crystalline stability compared to chloroacetone .
| Property | Chloroacetone | 1-(2-Methyl-5-nitro-imidazolyl)acetone |
|---|---|---|
| Molecular Weight | 92.52 g/mol | 195.17 g/mol |
| Reactivity Site | Chlorine atom | Nitro and imidazole groups |
| Application | Synthesis intermediate | Antimicrobial research |
Aromatic Substituted Acetones
Example: 3-Fluorophenylacetone (C₉H₉FO)
Key Differences :
- Applications : Fluorinated aromatic acetones are used in specialty chemicals and drug synthesis (e.g., antipsychotics).
- Safety : Lower acute toxicity compared to chloroacetone but requires careful handling due to aromatic fluorination .
Biological Activity
1-(Chloroamino)acetone, a compound with the chemical formula C₃H₈ClN, is of interest in various fields including medicinal chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and toxicity data.
This compound is a derivative of acetone where an amino group is substituted with a chlorine atom. Its structural formula can be represented as follows:
This compound exhibits properties typical of both amino acids and chlorinated organic compounds, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro using several cell lines. Results indicate that it induces apoptosis in cancer cells while exhibiting lower toxicity in normal cells.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |
| NIH/3T3 (fibroblast) | >100 | Low toxicity observed |
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) demonstrated the antibacterial efficacy of this compound against multidrug-resistant strains of E. coli. The study utilized both disk diffusion and broth microdilution methods to determine efficacy, showing that the compound effectively reduced bacterial load in treated samples.
Case Study 2: Cancer Cell Apoptosis
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on HeLa cells. The findings indicated that treatment led to a significant increase in apoptotic markers such as Annexin V positivity and caspase-3 activation, suggesting a potential role as an anticancer agent.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. Acute exposure studies in animal models indicate potential nephrotoxicity at high doses, while chronic exposure may lead to reproductive toxicity.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD₅₀ > 200 mg/kg (oral, rat) |
| Reproductive Toxicity | Reduced fertility observed at >100 mg/kg |
| Nephrotoxicity | Elevated serum creatinine at >50 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
